

(R)-(-)-Glycidyl Nosylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-Glycidyl nosylate

Cat. No.: B138819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **(R)-(-)-Glycidyl nosylate**, a critical intermediate in pharmaceutical synthesis. Understanding these properties is paramount for its effective storage, handling, and application in research and development. This document compiles available data, outlines detailed experimental protocols for its assessment, and presents logical workflows for its analysis.

Physicochemical Properties

(R)-(-)-Glycidyl nosylate is a chiral epoxide used in the synthesis of various pharmaceutical compounds.^[1] Its fundamental physicochemical properties are summarized in the table below.

Property	Value
Chemical Name	[(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate
Synonyms	(R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (2R)-(-)-Glycidyl nosylate
CAS Number	115314-17-5
Molecular Formula	C ₉ H ₉ NO ₆ S
Molecular Weight	259.24 g/mol
Appearance	Off-white to yellow-brown needles or crystalline powder
Melting Point	59-63 °C

Solubility Profile

The solubility of **(R)-(-)-Glycidyl nosylate** is a key factor in its handling and reactivity for synthetic applications. The following table summarizes its known qualitative solubility in various solvents.

Solvent	Solubility
Chloroform	Soluble[2][3]
Methylene Chloride	Soluble[2][3]
Tetrahydrofuran	Soluble[2][3]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble[4]
Hexane	Insoluble[2][3]

Currently, specific quantitative solubility data (e.g., in mg/mL or g/100mL) for **(R)-(-)-Glycidyl nosylate** in various organic solvents is not readily available in published literature. The solubility is influenced by factors such as temperature and the purity of both the solute and the solvent. For applications requiring precise concentrations, it is recommended to determine the solubility experimentally under the specific conditions of use.

Stability Profile

(R)-(-)-Glycidyl nosylate is a reactive compound, and its stability is influenced by environmental conditions such as moisture, temperature, and light.

Condition	Stability Information
General Stability	Stable under normal, dry conditions. [5]
Moisture Sensitivity	Moisture sensitive; should be handled and stored under dry conditions. [2] [3] [5]
Light Sensitivity	Should be protected from light. [1]
Thermal Stability	Flammable solid. [6] While specific decomposition data is unavailable, related sulfonate esters can undergo thermal decomposition at elevated temperatures.
Storage Temperature	Recommended to be stored in an inert atmosphere at 2-8°C or <-15°C. [1] [4]
Incompatible Materials	Avoid contact with strong acids, strong bases, and nucleophiles.

The nosylate group is a good leaving group, making the compound susceptible to nucleophilic attack, which can lead to the opening of the epoxide ring or displacement of the nosylate.[\[7\]](#) The ester linkage of the nosylate group is also susceptible to hydrolysis, particularly under basic conditions. While specific kinetic data for the hydrolysis of **(R)-(-)-Glycidyl nosylate** is not available, the hydrolysis of sulfonate esters in aqueous solutions is a known degradation pathway.[\[1\]](#)[\[3\]](#)[\[8\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of **(R)-(-)-Glycidyl nosylate**.

Protocol for Solubility Determination

This protocol outlines a general method for determining the qualitative and quantitative solubility of **(R)-(-)-Glycidyl nosylate** in a given solvent.

Objective: To determine the solubility of **(R)-(-)-Glycidyl nosylate** in various solvents.

Materials:

- **(R)-(-)-Glycidyl nosylate**
- Selected solvents (e.g., chloroform, tetrahydrofuran, water, hexane)
- Analytical balance
- Vortex mixer
- Centrifuge
- HPLC or other suitable analytical instrument
- Volumetric flasks and pipettes
- Temperature-controlled shaker or water bath

Procedure:

Part A: Qualitative Solubility Determination

- Add approximately 10 mg of **(R)-(-)-Glycidyl nosylate** to a small vial.
- Add 1 mL of the selected solvent to the vial.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, the compound is considered "soluble".
- If the solid does not dissolve completely, the compound is "partially soluble" or "insoluble".

Part B: Quantitative Solubility Determination (Saturated Solution Method)

- Add an excess amount of **(R)-(-)-Glycidyl nosylate** to a known volume of the solvent in a sealed vial to create a slurry.
- Place the vial in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C).
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.
- Centrifuge the sample to further separate the solid from the supernatant.
- Carefully withdraw a known volume of the clear supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **(R)-(-)-Glycidyl nosylate** in the diluted sample using a validated analytical method (e.g., HPLC with UV detection).
- Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL.

Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of **(R)-(-)-Glycidyl nosylate** under various stress conditions.

Objective: To evaluate the stability of **(R)-(-)-Glycidyl nosylate** under conditions of elevated temperature, humidity, and light exposure.

Materials:

- **(R)-(-)-Glycidyl nosylate**
- Stability chambers with controlled temperature and humidity

- Photostability chamber
- Analytical instrument (e.g., HPLC) for purity and degradation product analysis
- Appropriate storage containers (e.g., amber glass vials)

Procedure:

- Sample Preparation:
 - Dispense accurately weighed amounts of **(R)-(-)-Glycidyl nosylate** into several sets of appropriate containers.
 - One set will be the initial time point (T=0) control.
- Storage Conditions:
 - Long-Term Stability: Store samples at the recommended storage condition (e.g., 2-8°C) and a control at ambient temperature.
 - Accelerated Stability: Store samples at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).
 - Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
 - Forced Degradation (Stress Testing):
 - Acidic Conditions: Prepare a solution of the compound in a suitable solvent and add a small amount of acid (e.g., 0.1 N HCl).
 - Basic Conditions: Prepare a solution of the compound and add a small amount of base (e.g., 0.1 N NaOH).
 - Oxidative Conditions: Prepare a solution of the compound and add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

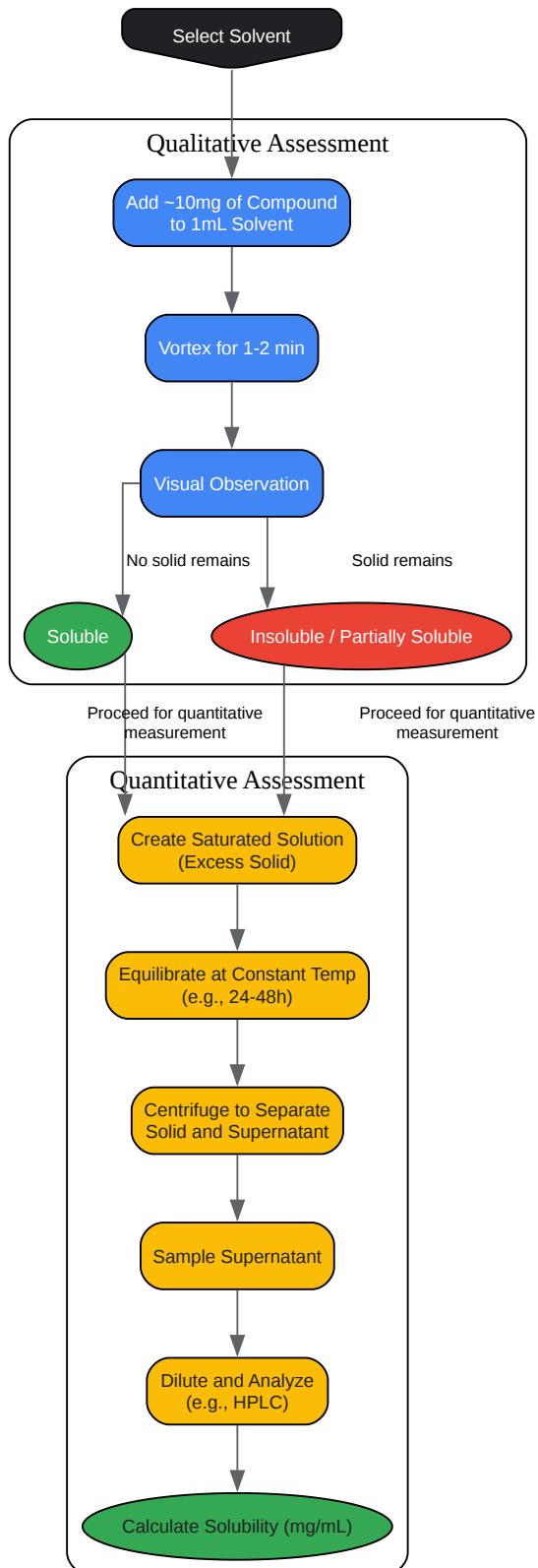
- Thermal Stress: Heat a solid sample at an elevated temperature (e.g., 60-80°C) for a defined period.
- Time Points:
 - Analyze samples at predetermined time points (e.g., T=0, 1, 3, and 6 months for accelerated and long-term studies; shorter intervals for forced degradation studies).
- Analysis:
 - At each time point, analyze the samples for:
 - Appearance: Note any changes in color or physical state.
 - Purity: Determine the percentage of the active compound remaining using a stability-indicating HPLC method.
 - Degradation Products: Identify and quantify any degradation products formed.
- Data Evaluation:
 - Plot the purity of **(R)-(-)-Glycidyl nosylate** as a function of time for each storage condition.
 - Determine the rate of degradation and identify the primary degradation pathways under different stress conditions.

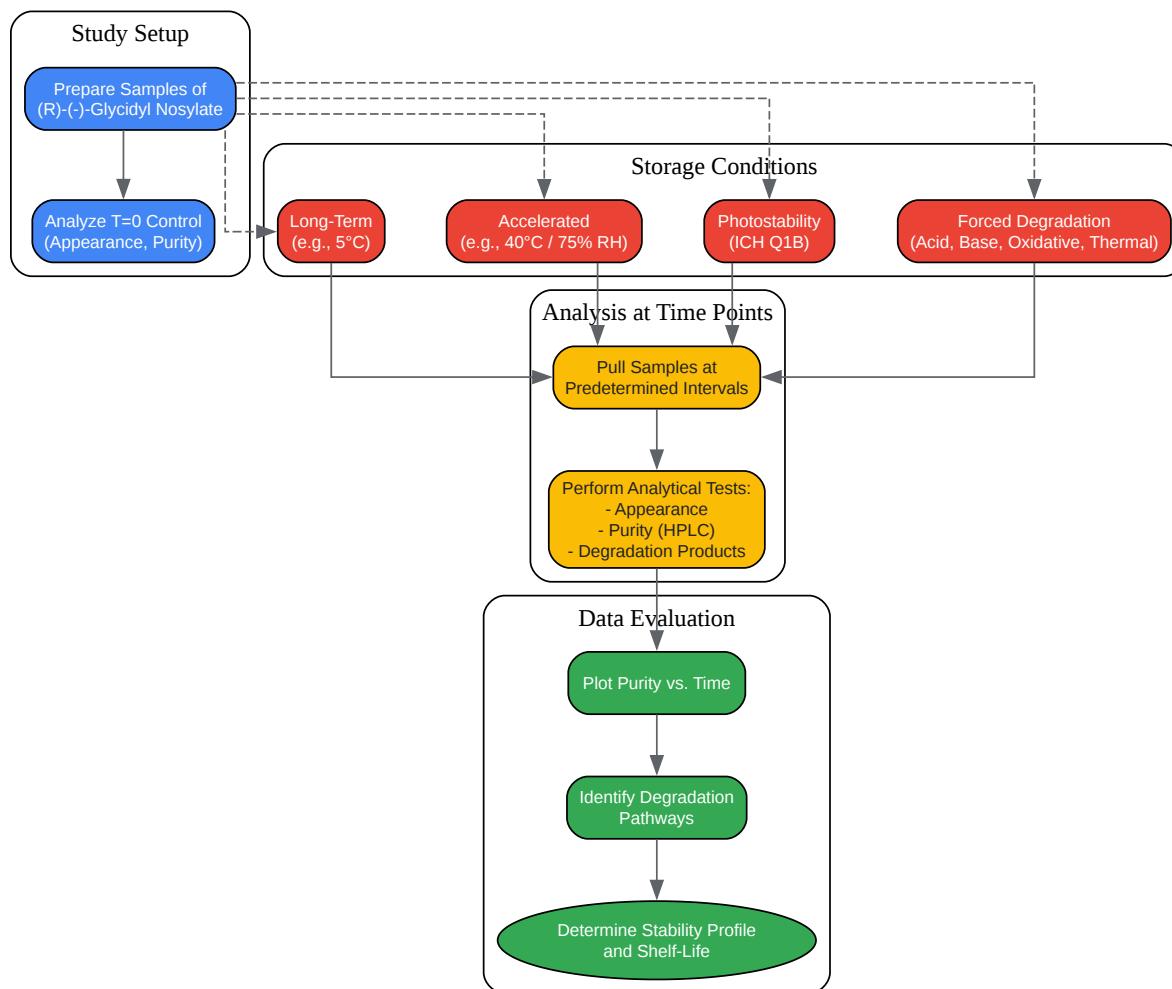
Safety and Handling

(R)-(-)-Glycidyl nosylate is an irritant and a reactive chemical. Appropriate safety precautions must be taken during its handling and storage.

Hazard	Precaution
Skin Irritation	Causes skin irritation.[6][9] Wear protective gloves and clothing.
Eye Irritation	Causes serious eye irritation.[6][9] Wear appropriate safety goggles.
Respiratory Irritation	May cause respiratory irritation.[6][9] Use only in a well-ventilated area or with a fume hood. Avoid breathing dust.
Flammability	Flammable solid.[6] Keep away from heat, sparks, and open flames.

Handling:


- Wash hands thoroughly after handling.
- Avoid contact with skin, eyes, and clothing.
- Ensure adequate ventilation.


Storage:

- Store in a cool, dry, and well-ventilated area.
- Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen).
- Store away from incompatible materials such as strong acids, bases, and nucleophiles.

Visualizations

The following diagrams illustrate logical workflows for the assessment of solubility and stability.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. fishersci.fr [fishersci.fr]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [(R)-(-)-Glycidyl Nosylate: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138819#r-glycidyl-nosylate-solubility-and-stability\]](https://www.benchchem.com/product/b138819#r-glycidyl-nosylate-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com